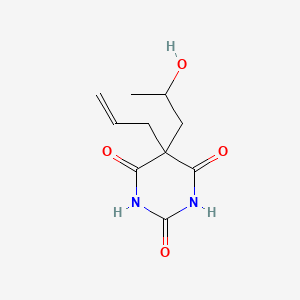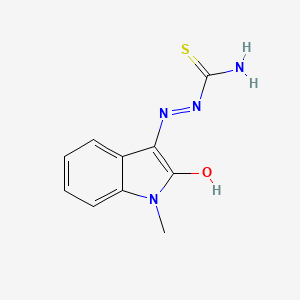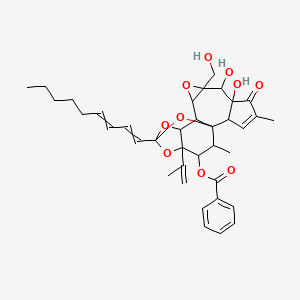
Etilefrine pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etilefrine pivalate is a sympathomimetic agent that was never marketed. It is the 3-pivalate ester of etilefrine (ethylnorphenylephrine) and has much greater lipophilicity than etilefrine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Etilefrine pivalate can be synthesized through the esterification of etilefrine with pivalic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to increase the reaction rate
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters would be essential to scale up the synthesis from laboratory to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Etilefrine pivalate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield etilefrine and pivalic acid.
Oxidation: The phenolic group in this compound can be oxidized to form quinones.
Substitution: The ethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Etilefrine and pivalic acid
Oxidation: Quinones and other oxidized derivatives
Substitution: Various substituted etilefrine derivatives
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: Investigating its effects on adrenergic receptors and related signaling pathways.
Medicine: Potential use as a cardiovascular agent due to its sympathomimetic properties.
Industry: Possible applications in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
Etilefrine pivalate exerts its effects by acting as an agonist of α1 and β1 adrenergic receptors . This interaction leads to vasoconstriction and increased cardiac output, stroke volume, and blood pressure . The compound stimulates both α and β adrenergic receptors, which are involved in the regulation of cardiovascular functions .
Comparación Con Compuestos Similares
Etilefrine pivalate is similar to other pivalate esters such as:
- Pivenfrine (phenylephrine pivalate)
- Dipivefrine (epinephrine dipivalate)
Uniqueness
This compound is unique due to its higher lipophilicity compared to etilefrine, which may enhance its ability to cross biological membranes and exert its effects more efficiently . This property makes it a valuable compound for research and potential therapeutic applications.
List of Similar Compounds
- Pivenfrine (phenylephrine pivalate)
- Dipivefrine (epinephrine dipivalate)
- Etilefrine (ethylnorphenylephrine)
Propiedades
Número CAS |
100696-30-8 |
|---|---|
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |
Clave InChI |
DRMHNJGOEAYOIZ-UHFFFAOYSA-N |
SMILES canónico |
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10784629.png)


![[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3Z)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784658.png)

